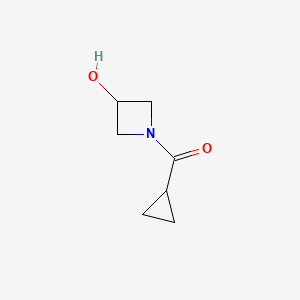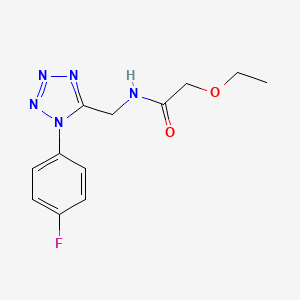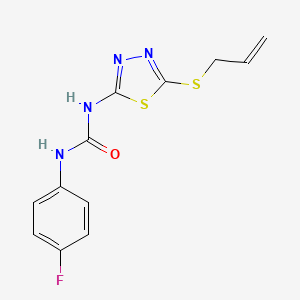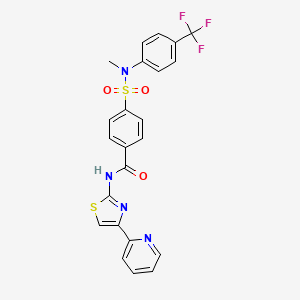
N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C11H15FN4O. It is a derivative of piperidine, a heterocyclic moiety that has been observed to have many therapeutic properties . Piperidine acts as a potential clinical agent against various types of cancers when treated alone or in combination with some novel drugs .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves various intra- and intermolecular reactions . A specific method of synthesis involves the reaction of piperidine-4-carboxamide with 4-nitrobenzene sulfonyl chloride and methyl propionate . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a carboxamide group and a 5-fluoro-6-methylpyrimidin-4-yl group. The piperidine ring is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various chemical reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions that “this compound” undergoes are not explicitly mentioned in the retrieved papers.Aplicaciones Científicas De Investigación
Kinase Inhibition Applications
Compounds related to "N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide" have been explored for their potential as kinase inhibitors, particularly in cancer treatment. The study by H. Wada et al. (2012) presents a facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, highlighting their potential as kinase inhibitors. This research underscores the significance of such compounds in developing anticancer agents, given the critical role of kinases in cancer cell proliferation and survival (Wada et al., 2012).
Synthetic Methodologies
The development of efficient synthetic routes for these compounds is crucial for their application in medicinal chemistry. A practical synthesis approach for a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors was described by Haiming Zhang et al. (2009). This synthesis is pivotal for the development of new dCK inhibitors, which are important in cancer therapy due to their role in nucleoside metabolism (Zhang et al., 2009).
Therapeutic Implications
Research on compounds with the "this compound" structure extends to their potential therapeutic applications, beyond just their role as kinase inhibitors. For example, the exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors by Guozhi Tang et al. (2010) shows the versatility of this chemical scaffold in developing treatments for various diseases, including HIV (Tang et al., 2010).
Mecanismo De Acción
Target of Action
Piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b can increase the cytotoxicity of piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have shown a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Safety and Hazards
The safety data sheet for a related compound, piperidine-4-carboxamide, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide”, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
N-(5-fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4O/c1-7-9(12)10(15-6-14-7)16-11(17)8-2-4-13-5-3-8/h6,8,13H,2-5H2,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDPZPIPUSDPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC(=O)C2CCNCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
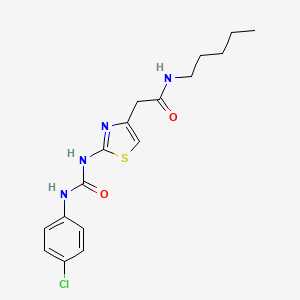

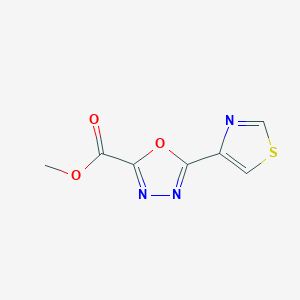
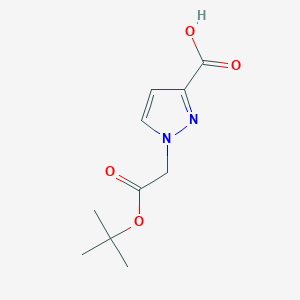
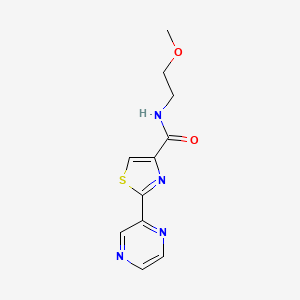
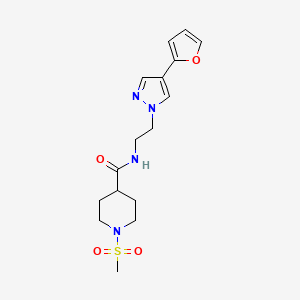
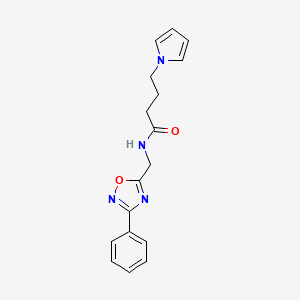
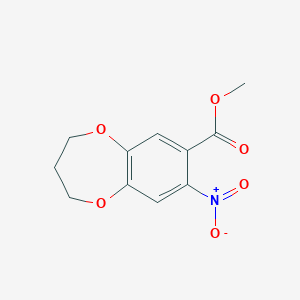
![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)
![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)
